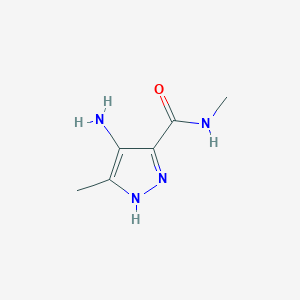
4-Amino-6-methoxyquinoline
Vue d'ensemble
Description
4-Amino-6-methoxyquinoline is a heterocyclic compound with the empirical formula C10H10N2O . It is a solid substance and is used as a building block in early discovery research .
Synthesis Analysis
Quinoline, the parent compound of 4-Amino-6-methoxyquinoline, has been synthesized using various methods. Transition-metal catalyzed synthetic methods have been dominant in recent years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds . A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction .Molecular Structure Analysis
The molecular weight of 4-Amino-6-methoxyquinoline is 174.20 . The SMILES string representation of the molecule is COc1ccc2nccc(N)c2c1 .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various protocols, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . The Combes/Conrad–Limpach reaction is one such method, involving the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Physical And Chemical Properties Analysis
4-Amino-6-methoxyquinoline is a solid substance . It has a molecular weight of 174.20 and its molecular formula is C10H10N2O .Applications De Recherche Scientifique
Heterocyclic Building Blocks
4-Amino-6-methoxyquinoline is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Antiplasmodial Activity
A study has shown that 4-Amino-6-methoxyquinoline can be used to synthesize compounds with antiplasmodial activity . These compounds were tested against Plasmodium falciparum NF54 and showed promising results . The most active compounds showed good activity and promising selectivity .
Malaria Treatment
The 8-amino-6-methoxyquinoline pharmacophore, which is part of 4-Amino-6-methoxyquinoline, is used in antimalarials like primaquine and tafenoquine . This makes it a potential candidate for the development of new antimalarial drugs.
Synthesis of Fluorescent Sensors
6-Methoxyquinoline, a related compound, is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors . It’s possible that 4-Amino-6-methoxyquinoline could be used in a similar manner.
Drug Design
The unique structure of 4-Amino-6-methoxyquinoline makes it a valuable tool in drug design. Its properties can be modified by changing the linkers between the quinoline and other moieties .
Research Chemical
4-Amino-6-methoxyquinoline is provided as a unique chemical for early discovery researchers . It can be used in a variety of research applications, including the development of new synthetic methods and the exploration of novel chemical reactions.
Mécanisme D'action
Target of Action
4-Amino-6-methoxyquinoline is a synthetic compound that is structurally similar to certain antimalarial drugs Antimalarial drugs often target the digestive vacuole of the intraerythrocytic malaria parasite .
Mode of Action
These drugs are known to interfere with the parasite’s ability to detoxify a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme and subsequent parasite death .
Biochemical Pathways
Antimalarial drugs often disrupt heme detoxification within the parasite, which is a crucial pathway for the parasite’s survival .
Pharmacokinetics
Primaquine is known to have good oral bioavailability and is metabolized in the liver . It’s reasonable to speculate that 4-Amino-6-methoxyquinoline may have similar ADME properties.
Result of Action
Based on its structural similarity to antimalarial drugs, it’s likely that its action results in the death of the malaria parasite .
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities . The rapid development of resistances against established drugs, especially in the case of malaria, necessitates the discovery of new active compounds . The synthesis of new compounds from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction has shown promising results .
Propriétés
IUPAC Name |
6-methoxyquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGNGVYUHOARGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279141 | |
| Record name | 4-Amino-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6279-51-2 | |
| Record name | 6279-51-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)



![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)




